3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Overview
Description
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O3. It is a derivative of pyridazine, characterized by the presence of a keto group at the 3-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazine-4-carboxylic acid derivatives, while reduction can produce 3-hydroxy-2,3-dihydropyridazine-4-carboxylic acid .
Scientific Research Applications
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds, including potential pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a model compound for studying the behavior of pyridazine derivatives in biological systems.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,3-dihydropyridazine-4-carboxylic acid
- 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
- 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-oxo-1H-pyridazine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNSKHLQNCKBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80491710 | |
Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54404-06-7 | |
Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions a "novel route" to synthesize 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids. What is novel about this synthetic approach compared to previous methods?
A1: The research highlights that previous reports misidentified the products of reactions between enaminones and malononitrile in ethanolic piperidine []. Instead of the presumed structures, the study clarifies the actual products and utilizes this knowledge to develop a new synthetic route. This novel approach involves reacting 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with either nitrous acid or benzenediazonium chloride to obtain the desired 6-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acids []. This method provides a new pathway for the synthesis of these compounds, potentially offering advantages in terms of yield, purity, or access to different derivatives.
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